molecular formula C₁₀H₈D₄N₂O₂ B1159319 3-(4-Formylaminobutyryl)pyridine-d4

3-(4-Formylaminobutyryl)pyridine-d4

Cat. No.: B1159319
M. Wt: 196.24
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Formylaminobutyryl)pyridine-d4 is a deuterated derivative of 3-(4-Formylaminobutyryl)pyridine, presented as an off-white to beige solid with the molecular formula C10H8D4N2O2 and a molecular weight of 196.26 . This compound is primarily useful as a high-quality analytical standard for High-Performance Liquid Chromatography (HPLC) and is a valuable research chemical for the development and testing of new pharmaceutical compounds . As a deuterated analog, it finds specific utility in mass spectrometry-based assays and metabolic stability studies, where the deuterium atoms serve as a distinct isotopic label. Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antiproliferative effects, making them key scaffolds in the design of novel therapeutic agents . Proper storage conditions are essential for maintaining the integrity of this compound; it should be kept in a refrigerator at 2-8°C under an inert atmosphere . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) for complete handling and hazard information .

Properties

Molecular Formula

C₁₀H₈D₄N₂O₂

Molecular Weight

196.24

Synonyms

N-[4-Oxo-4-(3-pyridinyl)butyl]-formamide;  3-(4-Formylaminobutyryl)pyridine_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and analytical differences between 3-(4-Formylaminobutyryl)pyridine-d4 and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Synthesis Yield/Notes
3-(4-Formylaminobutyryl)pyridine-d4 Not explicitly provided Not explicitly provided Formylaminobutyryl, pyridine-d4 Analytical standards, metabolic studies Made-to-order; controlled substance
Nicotine-d4 (pyridine-d4) C₁₀H₇D₇N₂ 166.25 Pyridine-d4, pyrrolidine Pesticide residue testing, LC-MS/MS Commercially available; 98 atom% D
Myosmine-d4 (pyridine-d4) C₉H₈D₄N₂ 150.22 Pyridine-d4, pyrrolinyl Lab research (e.g., nicotine analogs) 50–100 mg scales; lab use only
[Pyridine-D4]N6-POB-dAdo C₁₈H₂₁D₄N₇O₄ 408.43 (calc.) Pyridine-d4, deoxyadenosine DNA adduct studies 18% yield; NMR/HRMS validated
[Pyridine-d4]-O4-PHBdT C₁₉H₂₃D₄N₃O₈ 396.21 (exact mass) Pyridine-d4, thymidine adduct Quantifying DNA lesions Synthesized via NaBH3CN reduction

Key Observations:

  • Structural Complexity: 3-(4-Formylaminobutyryl)pyridine-d4 is distinguished by its formylaminobutyryl side chain, which likely increases its molecular weight compared to simpler analogs like Nicotine-d4 or Myosmine-d3.
  • Deuterium Placement : All compared compounds feature deuterium substitution on the pyridine ring, enhancing isotopic tracing in MS and reducing proton interference in NMR .

Analytical and Functional Differences

  • Nicotine-d4: Used extensively as an internal standard in quantifying tobacco-specific nitrosamines (e.g., NNK, NNAL) via LC-MS/MS. Its deuterated pyridine ring ensures minimal interference with non-deuterated analytes .
  • Myosmine-d4 : Primarily employed in studying nicotine metabolism and analogs, with a focus on pyrrolinyl interactions .
  • [Pyridine-D4]N6-POB-dAdo : Serves as a biomarker in DNA adduct research, with HRMS validation ensuring accurate detection of alkylation damage .

Research Implications and Gaps

  • Data Limitations: The absence of explicit molecular weight, spectral data, or yield for 3-(4-Formylaminobutyryl)pyridine-d4 hinders direct structural comparisons. Further studies are needed to elucidate its full analytical profile.
  • Isotopic Utility: All compared compounds leverage deuterium for precise quantification, but the formylaminobutyryl group in the target compound may introduce unique fragmentation patterns in MS, warranting investigation .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-Formylaminobutyryl)pyridine-d4, and how does deuteration impact reaction yields?

  • Methodological Answer : The synthesis typically involves substituting hydrogen atoms with deuterium at specific positions. For pyridine-d4 derivatives, deuteration is achieved using deuterated reagents (e.g., D₂O, CD₃OD) during key steps such as formylation or coupling reactions. Evidence from analogous deuterated pyridine compounds suggests a 35–40% yield range for similar multi-step syntheses, with isotopic purity dependent on reaction time and solvent selection . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize isotopic scrambling. NMR (¹H, ¹³C) and HRMS are essential for confirming deuteration efficiency and structural integrity .

Q. How can researchers validate the structural integrity and isotopic purity of 3-(4-Formylaminobutyryl)pyridine-d4?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) :
  • ¹H-NMR: Suppression of proton signals at deuterated positions (e.g., pyridine-d4 ring protons).
  • ¹³C-NMR: Isotopic shifts (~0.1–0.3 ppm) due to deuterium substitution.
    High-Resolution Mass Spectrometry (HRMS) :
  • Verify molecular ion peaks with a +4 Da shift compared to the non-deuterated analog.
  • Isotopic distribution patterns must align with theoretical calculations for ≥98% deuteration .

Q. What are the primary applications of 3-(4-Formylaminobutyryl)pyridine-d4 in mechanistic or pharmacokinetic studies?

  • Methodological Answer : This deuterated compound is used as an internal standard in LC-MS/MS to quantify metabolites or parent compounds in biological matrices (e.g., plasma, tissue homogenates). Its deuterated pyridine ring minimizes interference from endogenous compounds during analysis . In metabolic studies, it aids in tracing pathways by reducing isotopic overlap with non-deuterated analogs .

Advanced Research Questions

Q. How can isotopic effects influence the analytical performance of 3-(4-Formylaminobutyryl)pyridine-d4 in quantitative assays?

  • Methodological Answer : Isotopic Effects to Consider :
  • Chromatographic Separation : Deuterated compounds may exhibit slightly shorter retention times in reversed-phase HPLC due to reduced hydrophobicity.
  • Ionization Efficiency : ESI-MS sensitivity can vary by 5–10% compared to non-deuterated analogs, necessitating calibration with matrix-matched standards.
    Mitigation Strategies :
  • Use deuterated internal standards with identical chromatographic behavior (e.g., co-elution).
  • Validate assays with spike-recovery experiments in relevant biological matrices .

Q. What strategies resolve contradictions in NMR data when characterizing deuterated analogs like 3-(4-Formylaminobutyryl)pyridine-d4?

  • Methodological Answer : Common Contradictions :
  • Unexpected residual proton signals in ¹H-NMR due to incomplete deuteration.
  • Anomalous coupling constants in ¹³C-NMR from isotopic impurities.
    Resolution Workflow :

Purification : Re-crystallization or preparative HPLC to remove non-deuterated impurities.

Deuteration Reassessment : Repeat reaction steps with excess deuterated reagents.

2D-NMR Techniques : HSQC or HMBC to assign deuterium positions unambiguously .

Q. How can researchers optimize reaction conditions to improve yields of 3-(4-Formylaminobutyryl)pyridine-d4 while maintaining isotopic purity?

  • Methodological Answer : Key Parameters :
  • Solvent Selection : Use aprotic deuterated solvents (e.g., DMSO-d₆) to prevent proton exchange.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) for coupling reactions, with deuterium gas for reductive steps.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may prolong reaction times.
    Case Study : Analogous syntheses achieved 45% yield by combining microwave-assisted heating (60°C, 30 min) with deuterium gas in a sealed system .

Data Interpretation & Best Practices

Q. What analytical criteria should be prioritized when publishing data on deuterated compounds like 3-(4-Formylaminobutyryl)pyridine-d4?

  • Methodological Answer :
  • Isotopic Purity : Report deuteration levels (e.g., 98 atom% D) via HRMS or quantitative NMR.
  • Structural Confirmation : Include 2D-NMR data (COSY, NOESY) to verify regioselective deuteration.
  • Reproducibility : Provide detailed synthetic protocols, including solvent volumes, reaction times, and purification steps .

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